molecular formula C22H23N3O2S B2921373 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 313395-96-9

2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2921373
CAS No.: 313395-96-9
M. Wt: 393.51
InChI Key: HUQDTBSIDBRMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone family, characterized by a 3,4-dihydroquinazolin-4-one core modified with a propenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with phenyl and isopropyl groups, enhancing its steric and electronic properties. Quinazolinone derivatives are known for diverse bioactivities, including anticonvulsant, antimicrobial, and kinase-inhibitory effects .

Properties

IUPAC Name

2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-4-14-24-21(27)18-12-8-9-13-19(18)23-22(24)28-15-20(26)25(16(2)3)17-10-6-5-7-11-17/h4-13,16H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQDTBSIDBRMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a derivative of quinazolinone, a class of nitrogen heterocycles known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a COX-2 inhibitor and its implications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound includes a quinazolinone core with various substituents that may influence its biological activity. The presence of the sulfanyl group and the phenyl moiety are notable features that may enhance its interaction with biological targets.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of quinazolinone derivatives. Specifically, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes.

Table 1: COX Inhibition Activity of Quinazolinone Derivatives

Compound NameCOX-2 Inhibition (%) at 20 μMReference
Compound A47.1
Compound B27.72
Compound C80.1 (Celecoxib)

The compound exhibited promising COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Quinazolinone derivatives are also recognized for their anticancer properties. Various studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Effects
In a study investigating the anticancer effects of similar quinazolinone derivatives, several compounds were tested against various cancer cell lines. The results indicated that certain derivatives induced significant cytotoxicity in breast and colon cancer cells, supporting their potential as therapeutic agents in oncology.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as COX enzymes and various receptors involved in inflammation and cancer progression. Molecular docking studies have suggested that the compound can effectively bind to the active sites of these targets, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Structural Analogues and Their Properties

Compound Key Substituents Molecular Formula Molecular Weight Synthesis Route Key Functional Groups Reported Applications
Target compound: 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide 3-propenyl, 2-sulfanylacetamide (N-phenyl, N-isopropyl) C₂₁H₂₃N₃O₂S 381.49 g/mol Likely via coupling of diazonium salts or alkylation of thiol intermediates Quinazolinone, sulfanyl, acetamide Potential kinase inhibition (inferred from analogs)
2-((3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl)thio)-N,N-diethylacetamide () 4-ethoxyphenyl, N,N-diethylacetamide C₂₂H₂₄N₃O₃S 422.51 g/mol Alkylation of thiol-containing intermediates Ethoxy group, diethylamide Structural studies (crystallography)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides () 4-sulfamoylphenyl, variable N-substituents Variable (e.g., C₁₉H₁₉N₅O₄S₂) ~450–500 g/mol Reaction of 4-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide with 2-chloro-N-substituted acetamides Sulfamoyl, thioether Antimicrobial screening
2-[(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl]-N,N-diisopropylpropanamide () 3-cyclopropyl, N,N-diisopropylpropanamide C₂₀H₂₇N₃O₂S 373.5 g/mol Unspecified (likely similar alkylation steps) Cyclopropyl, branched amide Not reported
3-[(5-{[(4-Oxo-3(4H)-quinazolinyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide () Thiadiazole linker, phenylpropanamide C₂₂H₁₉N₆O₃S₂ 479.55 g/mol Multi-step synthesis involving thiadiazole coupling Thiadiazole, extended chain Anticonvulsant potential (analog-based inference)

Key Comparative Insights

  • The propenyl group in the target compound may confer reactivity (e.g., Michael addition) or modulate lipophilicity compared to ethoxy or cyclopropyl substituents .
  • Synthetic Accessibility :
    • The target compound’s synthesis likely parallels methods in and , involving diazonium salt coupling or thiol-alkylation, with yields >90% under optimized conditions .
    • Complex analogs like require multi-step protocols, reducing scalability .
  • Structural Characterization: IR and NMR data for analogs (e.g., ) confirm the presence of C=O (1660–1664 cm⁻¹), C≡N (~2214 cm⁻¹), and NH stretches (~3186–3336 cm⁻¹), consistent with quinazolinone and acetamide functionalities . Crystallographic validation using SHELX software () is standard for confirming regiochemistry and stereoelectronic effects .

Research Findings and Data Tables

Spectroscopic Data for Representative Analogs ()

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Mass (m/z)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 1664 2.30 (s, CH₃), 7.20–7.92 (ArH), 10.13 (NH) 357 (M⁺)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 1662 3.77 (s, OCH₃), 7.00–7.92 (ArH), 10.10 (NH) 373 (M⁺)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.